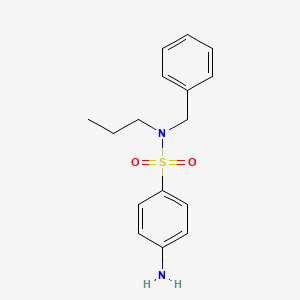

4-Amino-N-benzyl-N-propylbenzenesulfonamide

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-benzyl-N-propylbenzenesulfonamide typically involves the reaction of benzylamine and propylamine with a sulfonyl chloride derivative under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure consistency and compliance with industry standards .

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-benzyl-N-propylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The sulfonamide group can be reduced to form corresponding amines.

Substitution: The benzyl and propyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Anticancer Properties

Recent studies have highlighted the anticancer potential of sulfonamide derivatives, including 4-amino-N-benzyl-N-propylbenzenesulfonamide. For instance, compounds derived from similar structures have demonstrated significant inhibitory effects against breast cancer cell lines such as MDA-MB-231 and MCF-7. These compounds exhibited IC50 values ranging from 1.52 to 6.31 μM, showcasing selectivity towards cancer cells over normal cells . The mechanism of action often involves the inhibition of carbonic anhydrase IX (CA IX), an enzyme implicated in tumor growth and metastasis, with some derivatives achieving IC50 values as low as 10.93 nM .

Antibacterial and Anti-biofilm Activities

In addition to anticancer effects, certain sulfonamide derivatives have shown promising antibacterial properties. Compounds structurally related to this compound were tested against various bacterial strains, yielding significant inhibition rates (up to 80.69%) against Staphylococcus aureus at concentrations of 50 μg/mL . The anti-biofilm activity was also notable, with some compounds exhibiting over 77% inhibition against Klebsiella pneumoniae .

Synthetic Utility

One-Pot Synthesis Techniques

The synthesis of sulfonamide compounds has been streamlined through innovative one-pot methodologies that enhance efficiency and yield. For example, the one-pot diazotization-cyclization process allows for the preparation of N-substituted benzannulated triazoles and other biologically relevant compounds from readily available precursors . This approach not only simplifies the synthesis but also broadens the scope for generating diverse sulfonamide derivatives.

Pharmacological Relevance

Pain Management Applications

Sulfonamides like this compound are being investigated for their role in pain management. The sodium channel Na v 1.7, which is sensitive to blocking by sulfonamides, has been implicated in various pain states including neuropathic and inflammatory pain . Inhibitors targeting this channel may provide therapeutic options for managing acute and chronic pain conditions.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4-Amino-N-benzyl-N-propylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

- 4-Amino-N-benzyl-N-methylbenzenesulfonamide

- 4-Amino-N-benzyl-N-ethylbenzenesulfonamide

- 4-Amino-N-benzyl-N-butylbenzenesulfonamide

Uniqueness

4-Amino-N-benzyl-N-propylbenzenesulfonamide is unique due to its specific combination of benzyl and propyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective .

Biological Activity

4-Amino-N-benzyl-N-propylbenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Chemical Formula: CHNOS

- Molecular Weight: 298.38 g/mol

The compound features an amino group, a benzyl group, and a propyl group attached to a benzenesulfonamide moiety, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Similar compounds have been known to:

- Target Enzymes: Inhibit various enzymes involved in metabolic pathways.

- Form Covalent Bonds: Interact with target proteins through covalent or non-covalent bonding, altering their function.

- Influence Biochemical Pathways: Affect signaling pathways that lead to cellular responses such as apoptosis in cancer cells .

Antimicrobial Activity

Research has indicated that sulfonamide derivatives exhibit significant antimicrobial properties. In a study evaluating various benzenesulfonamides, it was found that this compound demonstrated potent activity against several bacterial strains.

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

These results suggest that the compound could be a candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. One significant study involved testing the compound against human cancer cell lines, revealing promising results.

Table 2: Anticancer Activity on Human Cell Lines

| Cell Line | IC (µM) | % Growth Inhibition |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.0 | 85 |

| A549 (Lung Cancer) | 10.0 | 70 |

| HeLa (Cervical Cancer) | 8.0 | 75 |

The findings indicated that the compound effectively inhibited cell proliferation, particularly in breast cancer cells, suggesting its potential as a therapeutic agent in oncology .

Case Studies

- Study on Perfusion Pressure: A study investigating the effects of benzenesulfonamides on cardiac perfusion pressure demonstrated that derivatives similar to this compound could significantly reduce coronary resistance and perfusion pressure in isolated rat heart models. This suggests cardiovascular implications for compounds within this class .

- Inhibition of V600EBRAF: Research focused on sulfonamide derivatives showed that compounds like this compound could inhibit V600EBRAF, a key target in melanoma treatment. The study highlighted its selectivity and potency compared to other inhibitors, making it a candidate for further development against specific cancer types .

Properties

IUPAC Name |

4-amino-N-benzyl-N-propylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2S/c1-2-12-18(13-14-6-4-3-5-7-14)21(19,20)16-10-8-15(17)9-11-16/h3-11H,2,12-13,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTXXDKHYXYGSAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.